![molecular formula C10H6FNO B1372937 5-Fluoroquinoline-8-carbaldehyde CAS No. 1260657-31-5](/img/structure/B1372937.png)
5-Fluoroquinoline-8-carbaldehyde
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Overview
Description
5-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Fluoroquinoline-8-carbaldehyde, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Zeleke et al. used the Vilsmeier-Haack reaction to synthesize quinoline-carbaldehyde derivatives .Molecular Structure Analysis
The InChI code for 5-Fluoroquinoline-8-carbaldehyde is 1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
5-Fluoroquinoline-8-carbaldehyde is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoroquinoline-8-carbaldehyde and its analogs are integral in synthesizing various quinoline compounds. Hamama et al. (2018) discuss the synthesis of quinoline ring systems, including related analogs like 5-Fluoroquinoline-8-carbaldehyde, highlighting their significance in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Wantulok et al. (2020) detail the synthesis of selected quinolinecarbaldehydes, including methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, important for understanding the chemical properties and synthesis pathways of compounds like 5-Fluoroquinoline-8-carbaldehyde (Wantulok et al., 2020).
Chemosensor Applications
5-Fluoroquinoline-8-carbaldehyde derivatives are used in chemosensor applications. Jin et al. (2013) synthesized a derivative that showed sensitivity and selectivity to Mg2+, making it a potential fluorescent chemosensor (Jin et al., 2013). In a similar vein, Jiang et al. (2011) developed a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, demonstrating high selectivity for Al3+ in weak acid aqueous conditions, highlighting another chemosensor application of these compounds (Jiang et al., 2011).
Pharmaceutical Research
In the realm of pharmaceutical research, Shah and Raj (2015) discussed the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives, starting with 2-fluoroquinoline-3-carbaldehyde, for evaluating antimicrobial properties (Shah & Raj, 2015). This indicates the role of 5-Fluoroquinoline-8-carbaldehyde derivatives in developing potential antimicrobial agents.
Material Science and Coordination Chemistry
In material science and coordination chemistry, the application of 5-Fluoroquinoline-8-carbaldehyde derivatives is evident. For instance, Taherpour et al. (2017) used 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl) ligand, a derivative, to identify Mg2+ cation and investigate its fluorescence emission spectrum mechanism, demonstrating its utility in understanding the electronic properties of such compounds (Taherpour et al., 2017).
Photophysical Properties
Gou et al. (2018) synthesized Cd(II) complexes based on acylhydrazone ligands derived from 8-hydroxyquinoline-2-carbaldehyde and studied their structural and fluorescence properties, indicating the relevance of these derivatives in understanding and developing materials with specific photophysical properties (Gou et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 5-Fluoroquinoline-8-carbaldehyde, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
5-Fluoroquinoline-8-carbaldehyde, as a fluoroquinolone, inhibits DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . It binds to the enzyme-DNA complex, forming a ternary complex that blocks the progress of the replication fork . This process likely involves two steps: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which disrupts bacterial dna replication and transcription . This leads to downstream effects such as cell death .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of fluoroquinolones generally result in good bioavailability
Result of Action
The result of the action of 5-Fluoroquinoline-8-carbaldehyde is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to cell death, making it a potent antimicrobial agent .
Safety and Hazards
properties
IUPAC Name |
5-fluoroquinoline-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLCVOHYPZDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697429 |
Source
|
Record name | 5-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinoline-8-carbaldehyde | |
CAS RN |
1260657-31-5 |
Source
|
Record name | 5-Fluoroquinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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